molecular formula C17H14N4O2S B2687452 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 941881-92-1

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2687452
CAS No.: 941881-92-1
M. Wt: 338.39
InChI Key: XQTCSODBQSXMRD-UHFFFAOYSA-N
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Description

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzamido group, a pyridin-2-ylmethyl group, and a thiazole ring, making it a versatile molecule for various applications in scientific research.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It interacts with CK1δ, a member of the casein kinase 1 (CK1) family, which is a highly conserved ubiquitously expressed serine/threonine protein kinase family .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CK1δ. X-ray analysis has demonstrated its binding mode . By inhibiting CK1δ, it can affect many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis and chromosome segregation .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

As it is a potent and specific inhibitor of CK1δ , it is likely to be involved in the metabolic pathways regulated by this kinase.

Subcellular Localization

The subcellular localization of this compound is not well known. As it is a potent and specific inhibitor of CK1δ , it is likely to be localized in the same subcellular compartments as this kinase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CK1δ and CK1ε with high specificity makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCSODBQSXMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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